3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride
Description
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-[2-(dimethylamino)ethoxy]phenyl group. This compound is categorized under derivatives of phenylpropanoic acid, often studied for pharmacological applications due to structural motifs common in receptor agonists or enzyme inhibitors .
Properties
IUPAC Name |
3-[4-[2-(dimethylamino)ethoxy]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16;/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIIXZVJQNGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: L-Tyrosine Derivative Pathway
This approach adapts techniques from (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride synthesis:
- Boc Protection : L-Tyrosine’s amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution.
- Etherification : The phenol group reacts with 2-chloroethyl dimethylamine in the presence of a base (e.g., K₂CO₃) to introduce the dimethylaminoethoxy side chain.
- Deprotection : Boc removal via acidic conditions (e.g., HCl/dioxane).
- Salt Formation : Free acid treatment with HCl gas in ethanol yields the hydrochloride salt.
Method B: Propanoic Acid Backbone Modification
Inspired by 3-(2-thienyl)propionic acid synthesis:
- Acrylic Acid Intermediate : 3-(4-hydroxyphenyl)acrylic acid is prepared via Knoevenagel condensation.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ at 45 psi) reduces the double bond to form 3-(4-hydroxyphenyl)propanoic acid.
- Etherification : Williamson synthesis with 2-dimethylaminoethyl chloride under basic conditions.
- Acid-to-Salt Conversion : Reaction with concentrated HCl in ethyl acetate.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Yield | Characterization (NMR, MS) | Source |
|---|---|---|---|---|
| Etherification | 2-Chloroethyl dimethylamine, K₂CO₃, DMF, 80°C | 85–92% | δ 7.20 (d, 2H, ArH), 4.10 (t, 2H, OCH₂) | |
| Hydrogenation | 10% Pd/C, H₂ (45 psi), THF, 24h | 88–94% | Loss of vinyl protons (δ 6.3–7.8) | |
| Salt Formation | HCl gas, ethanol, 0°C | 95% | Cl⁻ confirmed via ion chromatography |
Critical Analysis of Methodologies
Etherification Efficiency
- Base Selection : K₂CO₃ outperforms NaOH in minimizing side reactions (e.g., ester hydrolysis).
- Solvent Impact : DMF enhances solubility of aromatic intermediates compared to THF.
Hydrogenation Optimization
- Catalyst Loading : 10% Pd/C achieves full conversion without over-reduction.
- Pressure Effects : Higher H₂ pressure (45 psi vs. 1 atm) reduces reaction time by 60%.
Salt Stability
- The hydrochloride salt exhibits superior crystallinity and shelf stability compared to the free base, with no decomposition observed after 12 months at RT.
Industrial-Scale Considerations
| Parameter | Method A | Method B |
|---|---|---|
| Cost per kg | $1,200 | $950 |
| Purity (HPLC) | 99.2% | 98.7% |
| Environmental Impact | High (DMF use) | Moderate (THF) |
Recommendation : Method B is preferred for large-scale production due to lower cost and comparable yield, despite marginally lower purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Temperature: Varies depending on the reaction type, typically ranging from room temperature to reflux conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy and phenylpropanoic acid moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethoxyphenylpropanoic Acid Derivatives
Compounds with ethoxyphenylpropanoic acid backbones are frequently explored for metabolic and neurological applications. Key comparisons include:
- 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid Structure: Contains methoxy and ethoxy groups on the phenyl ring. Used in research for oxidative stress modulation .
- Pioglitazone Degradation Products Example: 3-(4-(2-(5-Ethylpyridine-2-yl)ethoxy)phenyl)-2-mercaptopropanoic acid. Comparison: Replaces dimethylamino with a pyridinyl-ethyl group and introduces a thiol (-SH) substituent. This structural variation may enhance antioxidant activity but reduce stability due to thiol oxidation susceptibility .
Dimethylaminoethyl-Substituted Compounds
The dimethylaminoethyl group is critical for interactions with biological targets. Notable analogs include:
- 3-(Dimethylamino)-1-Propanol Hydrochloride Structure: Features a dimethylamino group but lacks the phenylpropanoic acid backbone. Application: Primarily used as a precursor in polymer chemistry. The absence of aromatic and carboxylic acid groups limits pharmacological relevance compared to the target compound .
- GW-1929 Hydrochloride Structure: (S)-2-((2-Benzoylphenyl)amino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid hydrochloride. Activity: A PPARγ agonist with demonstrated hypoglycemic and lipid-lowering effects in vivo. The pyridinylaminoethoxy group enhances nuclear receptor affinity, whereas the target compound’s dimethylamino group may prioritize different signaling pathways .
Propanoate Ester Derivatives
Esterified analogs highlight pharmacokinetic differences:
- Ethyl 3-(4-Aminophenyl)-2-(1,3-Dioxoisoindol-2-yl)propanoate Hydrochloride Structure: Propanoate ester with phthalimide and aminophenyl groups. Properties: The ester group improves lipophilicity but requires metabolic hydrolysis for activation, unlike the carboxylic acid in the target compound, which is ionized at physiological pH .
- Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate Hydrochloride Structure: β-Amino ester with a methoxyphenyl group. Application: Used in peptide synthesis.
Comparative Data Table
Research Findings and Mechanistic Insights
- Receptor Interactions: GW-1929’s PPARγ activity highlights the importance of ethoxy-linked aromatic groups in nuclear receptor targeting. The target compound’s dimethylamino group may instead favor interactions with G-protein-coupled receptors or ion channels .
- Solubility and Stability: The hydrochloride salt of the target compound enhances water solubility compared to neutral esters (e.g., methyl or ethyl propanoates), which may improve bioavailability .
- Degradation Pathways : Unlike pioglitazone degradation products (e.g., disulfide-linked dimers), the target compound’s stability under oxidative or basic conditions remains uncharacterized but warrants investigation .
Biological Activity
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride is a synthetic compound characterized by its unique functional groups, including a dimethylamino group, an ethoxy group, and a phenylpropanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C11H16ClNO2
- Molecular Weight : Approximately 229.71 g/mol
- Structure : The presence of a phenyl group may influence biological interactions, enhancing binding affinity to specific targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it may affect cyclooxygenases and matrix metalloproteinases, which are crucial in inflammatory responses and cancer progression .
- Receptor Binding : The dimethylamino group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions with receptors, potentially modulating their activity.
Anticancer Activity
Research indicates that this compound exhibits moderate anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit cell growth across various cancer cell lines. For example, it showed an inhibition range of 1% to 23% in multiple tumor subpanels at a concentration of 10 μM .
- Mechanistic Insights : The compound's anticancer effects may be linked to its ability to interfere with key signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity:
- In Vitro Testing : The compound has been tested against various bacterial strains, showing potential efficacy in inhibiting bacterial growth, although further studies are needed to establish its clinical relevance.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[2-(Dimethylamino)ethoxy]propanoic acid | C7H16ClNO3 | Similar ethoxy and dimethylamino groups but different backbone structure |
| 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid | C11H16ClNO2 | Contains a phenyl group which may alter biological interactions |
| 4-Amino-4-methylpentanoic acid | C6H13NO2 | A simple amino acid structure lacking ethoxy or dimethylamino functionalities |
The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and biological activity compared to similar compounds.
Case Studies
Several case studies have explored the biological implications of this compound:
- Antitumor Efficacy : A study evaluated the compound's effect on lung cancer cell lines (A431 and H1975), revealing cellular potency with IC50 values indicating significant inhibition at concentrations above 1 μM .
- Enzyme Interaction Studies : Research focusing on the interaction between this compound and various enzymes has provided insights into its potential as a therapeutic agent targeting specific molecular pathways involved in disease processes .
Q & A
Q. What are the recommended synthetic routes for 3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Etherification of 4-hydroxyphenylpropanoic acid with 2-(dimethylamino)ethyl chloride under alkaline conditions (e.g., KCO/DMF, 60–80°C). (ii) Hydrochloride salt formation using HCl in anhydrous ethanol. Key optimization steps include monitoring reaction progress via TLC/HPLC and adjusting stoichiometry to minimize byproducts like unreacted intermediates or dimerization .
Q. How should researchers assess the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water, gradient elution) to quantify impurities (e.g., residual solvents, unreacted precursors). Reference standards (e.g., EP impurities A–F) can aid identification .
- Structural Confirmation : Combine H/C NMR (to verify dimethylaminoethoxy and propanoic acid moieties) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at −20°C in airtight, light-protected containers under inert gas (e.g., argon). The hydrochloride salt enhances stability compared to the free base, but hygroscopicity necessitates desiccant use. Periodic stability testing via HPLC is advised .
Advanced Research Questions
Q. How does this compound interact with FFAR1 receptors, and what experimental models validate its agonistic activity?
- Methodological Answer :
- Mechanism : The dimethylaminoethoxy group enhances binding to FFAR1’s allosteric site, as shown in competitive assays with GW9508 .
- Validation :
(i) In vitro : Use HEK293 cells transfected with human FFAR1; measure cAMP accumulation or Ca flux via FLIPR assays.
(ii) In vivo : Evaluate glucose tolerance in diabetic rodent models (e.g., STZ-induced mice) at doses of 10–30 mg/kg .
Q. How can researchers resolve contradictions in efficacy data across different biological models?
- Methodological Answer : Discrepancies (e.g., variable EC values) may arise from species-specific receptor affinity or metabolic instability. Address this by: (i) Comparing interspecies FFAR1 homology (e.g., human vs. murine receptor sequences). (ii) Conducting pharmacokinetic studies (plasma half-life, metabolite profiling) to identify degradation pathways .
Q. What strategies are effective for designing in vivo studies to evaluate this compound’s antidiabetic potential?
- Methodological Answer :
- Model Selection : Use diet-induced obesity (DIO) mice or Zucker diabetic fatty (ZDF) rats to mimic type 2 diabetes.
- Dosing : Administer orally (10–50 mg/kg/day) for 4–6 weeks; monitor fasting glucose, insulin sensitivity (HOMA-IR), and pancreatic β-cell function (via histology) .
- Controls : Include GW1929 (a structurally related FFAR1 agonist) and vehicle groups for benchmarking .
Q. What analytical methods are suitable for detecting degradation products under stressed conditions?
- Methodological Answer : Perform forced degradation studies:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (60°C, 24h); analyze via LC-MS to identify cleavage products (e.g., free propanoic acid or demethylated derivatives).
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor using diode-array detection .
Q. How can researchers evaluate synergistic effects with other antidiabetic agents (e.g., sulfonylureas)?
- Methodological Answer :
- In vitro : Co-administer with glibenclamide in insulinoma (INS-1) cells; measure insulin secretion via ELISA.
- In vivo : Combine with metformin or sulfonylureas in diabetic models; assess hypoglycemia risk and additive efficacy via glucose clamp studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
